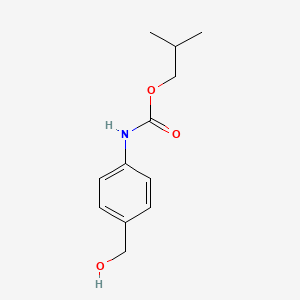

Isobutyl (4-(hydroxymethyl)phenyl)carbamate

Description

Isobutyl (4-(hydroxymethyl)phenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a hydroxymethyl group (–CH₂OH) at the para position and an isobutyl carbamate (–OCONH–C(CH₂)₂) moiety. Carbamates are widely utilized in medicinal chemistry and material science due to their hydrolytic stability and ability to act as prodrugs or intermediates in polymer synthesis .

Properties

IUPAC Name |

2-methylpropyl N-[4-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTGOCPSRSQSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-hydroxymethylphenyl isobutylamine with formic anhydride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of isobutyl (4-(hydroxymethyl)phenyl)carbamate may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity[2][2].

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Isobutyl (4-(hydroxymethyl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of isobutyl (4-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between Isobutyl (4-(hydroxymethyl)phenyl)carbamate and related carbamates:

Key Research Findings

Lipophilicity Trends : Alkyl chain length and branching influence log k values. tert-Butyl carbamates are more lipophilic (log k ~3.2) than phenyl analogs (log k ~2.8) due to increased hydrophobicity .

Synthetic Efficiency : Phenyl carbamates achieve >90% yield under mild conditions (90°C, 3 hours) , whereas tert-butyl derivatives require Boc-deprotection steps .

Functionalization Potential: The hydroxymethyl group in Isobutyl (4-(hydroxymethyl)phenyl)carbamate allows for further modifications, such as esterification or conjugation, enhancing utility in prodrug design .

Biological Activity

Isobutyl (4-(hydroxymethyl)phenyl)carbamate, with the molecular formula C₁₂H₁₇NO₃ and CAS number 1342997-75-4, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group , characterized by an amine linked to a carbonyl group. Its structure is significant for its stability and ability to penetrate biological membranes, making it a candidate for various therapeutic applications. The presence of the hydroxymethyl group may also contribute to its interaction with biological targets.

Isobutyl (4-(hydroxymethyl)phenyl)carbamate interacts with specific enzymes and receptors in biological systems. The compound's mechanism of action involves:

- Binding to Enzymes/Receptors : It can modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.

- Signal Transduction : The compound may affect signal transduction pathways, which are critical for cellular communication and function.

- Gene Expression Regulation : It has potential implications in regulating gene expression, thereby affecting metabolic processes within cells.

Biological Activity

Research indicates that Isobutyl (4-(hydroxymethyl)phenyl)carbamate exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell migration and proliferation. For instance, it may impact sialylation processes that are crucial for cancer metastasis .

- Enzyme Inhibition : Isobutyl (4-(hydroxymethyl)phenyl)carbamate has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as sialyltransferases .

Case Studies and Research Findings

A selection of studies highlights the biological activity of Isobutyl (4-(hydroxymethyl)phenyl)carbamate:

Applications in Drug Development

Isobutyl (4-(hydroxymethyl)phenyl)carbamate is being explored as a precursor in drug development due to its favorable pharmacological properties. Its stability allows for the design of prodrugs that can improve bioavailability and therapeutic efficacy. The compound's ability to interact with biological targets makes it a valuable candidate in the search for new therapies.

Q & A

Q. Table 1: Analytical Parameters for Isobutyl (4-(hydroxymethyl)phenyl)carbamate

Q. Table 2: Comparative Toxicity of Carbamate Derivatives

| Compound | LD₅₀ (mg/kg, Rat) | Key Metabolite | Reference |

|---|---|---|---|

| Phenyl Carbamate | 420 | 4-Hydroxybenzoic acid | |

| Fentanyl Carbamate | 12.5 | Norfentanyl | |

| Target Compound | Pending | Predicted: Glucuronide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.